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molecular formula C17H17NO2 B8564845 3,4-Dimethoxy-6-methylphenanthren-9-amine CAS No. 88695-95-8

3,4-Dimethoxy-6-methylphenanthren-9-amine

Cat. No. B8564845
M. Wt: 267.32 g/mol
InChI Key: ARZYRECNZACJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04602032

Procedure details

A mixture of 400 ml (2.87M) of trifluoroacetic anhydride and 400 ml (5.22M) of trifluoroacetic acid is added at room temperature under a nitrogen atmosphere to 61.1 g (0.206M) of 3,4-dimethoxy-6-methyl-phenanthrene-9-carboxylic acid and the mixture is stirred for 10 minutes. After the mixture has been cooled to -5°, 16.08 g (0.247M) sodium azide are carefully added in solid form. The mixture is stirred for 2 hours at 0°, poured onto ice, extracted three times with methylene chloride and washed with a solution 1N of sodium hydroxide. The aqueous phases are extracted twice with methylene chloride 2-propanol 8:2. The organic phases are combined, dried and evaporated, to give white crystals. 86 g of the resultant mixted anhydride are warmed for 2 hours under reflux in 800 ml of a solution 2N of sodium hydroxide and 800 ml ethanol and the mixture is evaporated. The residue is washed with water/ice and extracted three times with methylene chloride. The organic phases are combined, dried and evaporated to give the title compound as an oil.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
61.1 g
Type
reactant
Reaction Step Two
Quantity
16.08 g
Type
reactant
Reaction Step Three
[Compound]
Name
anhydride
Quantity
86 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
800 mL
Type
solvent
Reaction Step Five
Quantity
800 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC(F)(F)C(OC(=O)C(F)(F)F)=O.FC(F)(F)C(O)=O.[CH3:21][O:22][C:23]1[CH:24]=[CH:25][C:26]2[CH:27]=[C:28](C(O)=O)[C:29]3[C:34]([C:35]=2[C:36]=1[O:37][CH3:38])=[CH:33][C:32]([CH3:39])=[CH:31][CH:30]=3.[N-:43]=[N+]=[N-].[Na+].[OH-].[Na+]>C(O)C>[NH2:43][C:28]1[C:29]2[C:34]([C:35]3[C:36]([O:37][CH3:38])=[C:23]([O:22][CH3:21])[CH:24]=[CH:25][C:26]=3[CH:27]=1)=[CH:33][C:32]([CH3:39])=[CH:31][CH:30]=2 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
400 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
61.1 g
Type
reactant
Smiles
COC=1C=CC=2C=C(C3=CC=C(C=C3C2C1OC)C)C(=O)O
Step Three
Name
Quantity
16.08 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
anhydride
Quantity
86 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
800 mL
Type
solvent
Smiles
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture has been cooled to -5°
STIRRING
Type
STIRRING
Details
The mixture is stirred for 2 hours at 0°
Duration
2 h
ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted three times with methylene chloride
WASH
Type
WASH
Details
washed with a solution 1N of sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases are extracted twice with methylene chloride 2-propanol 8:2
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give white crystals
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated
WASH
Type
WASH
Details
The residue is washed with water/ice
EXTRACTION
Type
EXTRACTION
Details
extracted three times with methylene chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC=1C2=CC=C(C=C2C=2C(=C(C=CC2C1)OC)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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